molecular formula C14H19N3S B1306527 (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 797770-11-7

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No.: B1306527
CAS No.: 797770-11-7
M. Wt: 261.39 g/mol
InChI Key: YONVNBLFRADQRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine typically involves the following steps:

Chemical Reactions Analysis

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were effective against breast cancer cells by inducing caspase-dependent apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It shows potential in inhibiting specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can be beneficial in treating neurological disorders like depression and anxiety .

Protein Interaction Studies

In proteomics, this compound has been utilized to study protein-ligand interactions, particularly in the context of drug design. Its ability to bind selectively to target proteins makes it valuable for understanding the mechanisms of drug action and resistance .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials, including polymers and nanomaterials. These materials can exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Studies

Study TitleApplicationFindings
Anticancer Efficacy of Imidazole DerivativesCancer ResearchInduced apoptosis in breast cancer cell lines
Antibacterial Activity Against Resistant StrainsMicrobiologyEffective against Staphylococcus aureus with low MIC values
Enzyme Inhibition ProfilesBiochemistrySignificant inhibition of MAO activity
Novel Polymer Synthesis Using Imidazole CompoundsMaterial ScienceDevelopment of conductive polymers with improved properties

Mechanism of Action

The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine can be compared with other similar compounds, such as:

    (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.

    (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.

Biological Activity

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride. The reaction is carried out under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Key Steps in Synthesis:

  • Preparation of Starting Materials: 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
  • Reaction Conditions: Basic medium with suitable solvents.
  • Mechanism: Nucleophilic attack by the amine group on the benzyl chloride.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Metal Ion Interaction: The imidazole ring can chelate metal ions, influencing enzyme activity.
  • Protein Modulation: It may affect protein synthesis and degradation pathways through specific protein interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies suggest that compounds with imidazole moieties have shown potential as anticancer agents. For instance, related imidazole derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The presence of the methylsulfanyl group may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens .

Anti-inflammatory Effects

Compounds containing imidazole rings have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:

StudyCompoundBiological ActivityFindings
1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazoleAnticancerPotent inhibition of cancer cell lines observed.
Imidazole derivativesBroad-spectrumExhibited antibacterial, antiviral, and anti-inflammatory activities.
Benzimidazole derivativesAntimicrobialDemonstrated moderate to good activity against tested organisms.

Properties

IUPAC Name

3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVNBLFRADQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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